molecular formula C10H14BNO2 B1351443 3-(Pyrrolidino)phenylboronic acid CAS No. 659731-18-7

3-(Pyrrolidino)phenylboronic acid

Cat. No.: B1351443
CAS No.: 659731-18-7
M. Wt: 191.04 g/mol
InChI Key: OADUVPSZJLNMCG-UHFFFAOYSA-N
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Description

3-(Pyrrolidino)phenylboronic acid is an organic compound with the molecular formula C₁₀H₁₄BNO₂. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidine moiety.

Biochemical Analysis

Biochemical Properties

3-(Pyrrolidino)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group. This interaction often involves the formation of reversible covalent bonds with diols and other nucleophiles. For instance, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue . This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to enzyme inhibition or activation. For instance, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, it can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments . This localization is essential for its biological activity and can influence its efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidino)phenylboronic acid typically involves the following steps:

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. This often involves continuous flow processes and the use of more robust catalysts and reagents to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidino)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Alcohols or amines.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Uniqueness: 3-(Pyrrolidino)phenylboronic acid is unique due to the presence of the pyrrolidine group, which enhances its reactivity and allows for the formation of more complex and diverse molecules. This makes it particularly valuable in the synthesis of biologically active compounds and advanced materials .

Properties

IUPAC Name

(3-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADUVPSZJLNMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923342
Record name [3-(Pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120347-75-3
Record name [3-(Pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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